molecular formula C5H4N2S B3189096 1h-Thieno[2,3-d]imidazole CAS No. 27677-53-8

1h-Thieno[2,3-d]imidazole

Cat. No.: B3189096
CAS No.: 27677-53-8
M. Wt: 124.17 g/mol
InChI Key: JCZAVVUIFWZMQI-UHFFFAOYSA-N
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Description

1H-Thieno[2,3-d]imidazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Thieno[2,3-d]imidazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromoimidazole-5-carbaldehydes with ethyl thioglycollate in ethanol in the presence of sodium ethoxide can yield the desired compound . Another method includes the use of multicomponent reactions involving 1,2-diketones, ammonium acetate, and aldehydes under catalytic conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Thieno[2,3-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, N-bromosuccinimide.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include bromo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Comparison with Similar Compounds

  • Imidazole
  • Thiazole
  • Benzimidazole

Properties

IUPAC Name

1H-thieno[2,3-d]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-2-8-5-4(1)6-3-7-5/h1-3H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZAVVUIFWZMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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